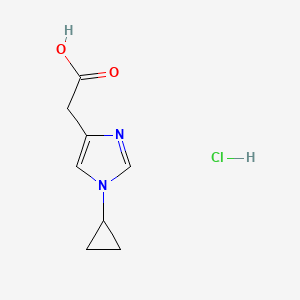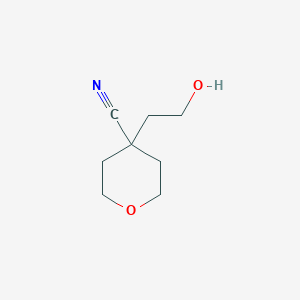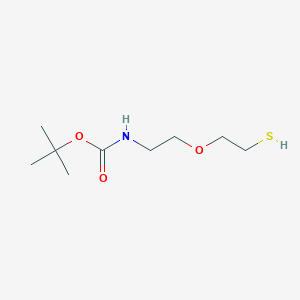
tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, which is known for its bulky nature and its ability to protect functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-sulfanylethoxy)ethylamine. The reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid or other strong acids are employed to remove the carbamate group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding amine after removal of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it a valuable tool for multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect functional groups during complex synthetic routes is crucial in the development of drug candidates .
Medicine: In medicinal chemistry, this compound is employed in the synthesis of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, improving its bioavailability and reducing side effects .
Industry: In the chemical industry, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used in the production of specialty chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .
Comparación Con Compuestos Similares
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison:
- tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is unique due to the presence of the sulfanyl group, which can undergo specific reactions such as oxidation to sulfoxides or sulfones.
- tert-butyl N-(2-oxoethyl)carbamate lacks the sulfanyl group, making it less versatile in oxidation reactions.
- tert-butyl N-(2-aminoethyl)carbamate has an amine group instead of a sulfanyl group, leading to different reactivity and applications.
- tert-butyl N-(2-hydroxyethyl)carbamate contains a hydroxyl group, which can participate in hydrogen bonding and other reactions not possible with the sulfanyl group .
This detailed article provides a comprehensive overview of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H19NO3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-4-5-12-6-7-14/h14H,4-7H2,1-3H3,(H,10,11) |
Clave InChI |
XZDOJWXBCFLINQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


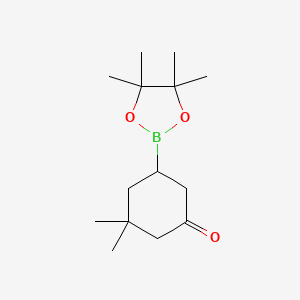
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

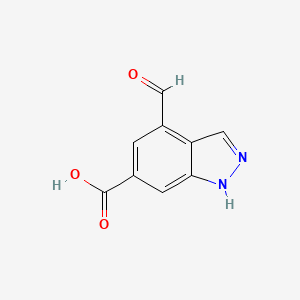
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
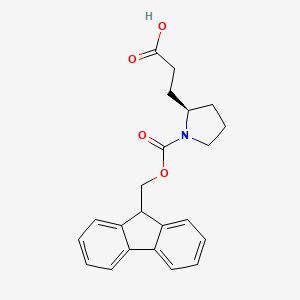


![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
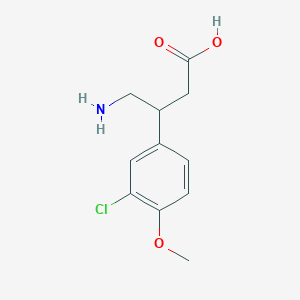
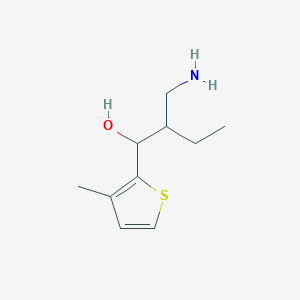
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
